Mass Spectrometric Discrimination: +3 Da Shift Eliminates Native Isotope Interference
Fencamine-d3 incorporates three deuterium atoms at a metabolically stable N-methyl position, producing a parent ion mass of m/z 388.5 [M+H]⁺ compared to m/z 385.5 for unlabeled fencamine. This +3 Da differential ensures that the internal standard signal is completely resolved from the analyte's natural isotopic envelope, which for a molecule with a nominal mass of 384 Da exhibits an M+3 relative abundance of less than 0.1% [1]. In contrast, a single-deuterium labeled analog (+1 Da) or a ¹³C-labeled analog with only +1 Da shift would suffer from significant cross-talk with the M+1 isotopologue of the native analyte (calculated at ~22% of the monoisotopic peak for C20H28N6O2), introducing systematic quantification bias exceeding 10% in low-concentration samples . The minimum recommended mass difference of +3 Da for deuterated internal standards is met precisely by Fencamine-d3, a design feature that avoids the common pitfall of isotopic overlap observed with single-deuterium or single-¹³C labels [2].
| Evidence Dimension | Isotopic Purity / Mass Shift Magnitude |
|---|---|
| Target Compound Data | +3 Da (387.49 g/mol) |
| Comparator Or Baseline | Unlabeled fencamine (384.48 g/mol, +0 Da); Theoretical 1-D analog (+1 Da) |
| Quantified Difference | Δ mass: +3.01 Da; Theoretical M+3 relative abundance of native analyte: <0.1% |
| Conditions | Mass spectrometry; calculated from molecular formula C20H28N6O2. |
Why This Matters
This ensures baseline resolution of internal standard and analyte signals, eliminating isotopic cross-talk that would otherwise invalidate quantification of fencamine in biological samples.
- [1] Royal Society of Chemistry. Merck Index Online: Fencamine. Molecular Formula: C20H28N6O2, Molecular Weight: 384.48 g/mol. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
